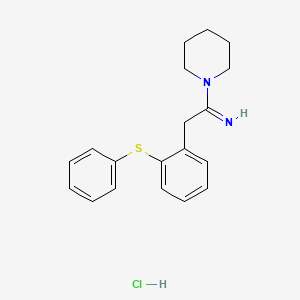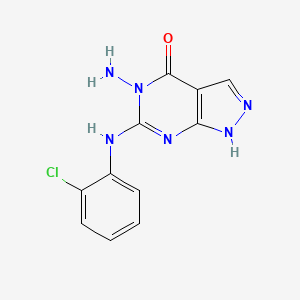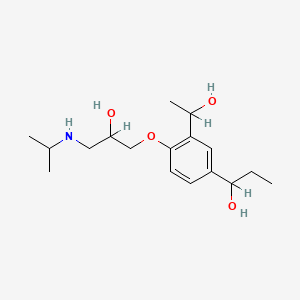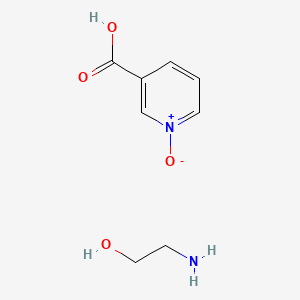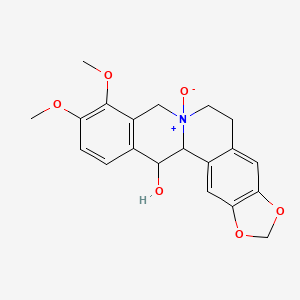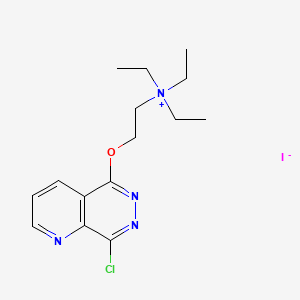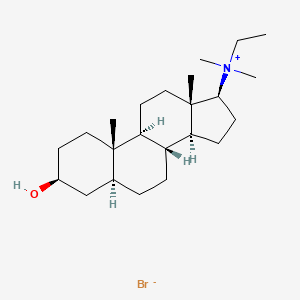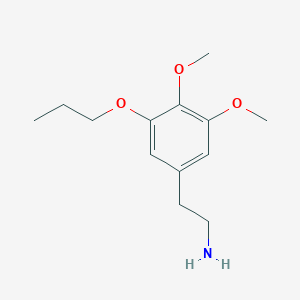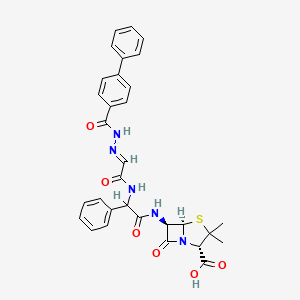
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((5-hydroxy-6-((4-methoxy-2-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)amino)-3-((2-sulfophenyl)azo)-, pentasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((5-hydroxy-6-((4-methoxy-2-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)amino)-3-((2-sulfophenyl)azo)-, pentasodium salt is a complex organic compound. It is characterized by its multiple functional groups, including sulfonic acid, hydroxy, azo, and triazinyl groups. This compound is often used in various industrial applications, particularly in the field of dyes and pigments due to its vibrant color properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the naphthalenedisulfonic acid core. This is followed by the introduction of hydroxy and azo groups through diazotization and coupling reactions. The triazinyl group is then introduced via nucleophilic substitution reactions. The final step involves the sulfonation of the compound to enhance its solubility in water.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and sulfonated quinones.
Reduction: Amines and sulfonated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used in the textile industry as a dye and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form strong interactions with various substrates. The azo groups can participate in π-π stacking interactions, while the sulfonic acid groups enhance solubility and facilitate ionic interactions. The triazinyl group can form covalent bonds with nucleophiles, making it useful in cross-linking applications.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Naphthalenedisulfonic acid derivatives: Compounds with similar naphthalene cores but different substituents.
Azo dyes: Compounds with similar azo groups but different aromatic cores.
Triazinyl dyes: Compounds with similar triazinyl groups but different chromophores.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and applications. Its solubility in water and vibrant color make it particularly valuable in industrial applications.
Propiedades
Número CAS |
2184-15-8 |
|---|---|
Fórmula molecular |
C40H29N10Na5O19S5 |
Peso molecular |
1229.0 g/mol |
Nombre IUPAC |
pentasodium;4-hydroxy-5-[[4-[[5-hydroxy-6-[(4-methoxy-2-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H34N10O19S5.5Na/c1-68-23-7-9-27(30(18-23)72(59,60)61)47-48-34-31(73(62,63)64)16-20-14-22(6-8-25(20)36(34)51)41-38-43-39(45-40(44-38)50-10-12-69-13-11-50)42-28-19-24(70(53,54)55)15-21-17-32(74(65,66)67)35(37(52)33(21)28)49-46-26-4-2-3-5-29(26)71(56,57)58;;;;;/h2-9,14-19,51-52H,10-13H2,1H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H2,41,42,43,44,45);;;;;/q;5*+1/p-5 |
Clave InChI |
MZCYQFGVCVZZLQ-UHFFFAOYSA-I |
SMILES canónico |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)N5CCOCC5)NC6=C7C(=CC(=C6)S(=O)(=O)[O-])C=C(C(=C7O)N=NC8=CC=CC=C8S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



